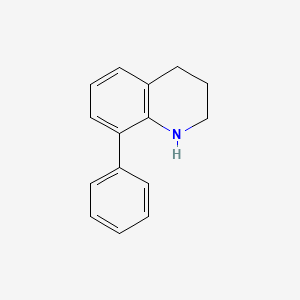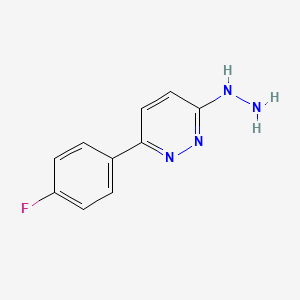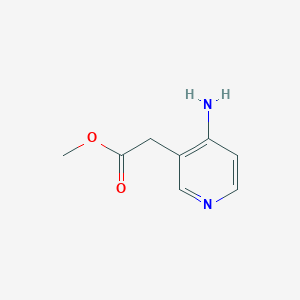
4-Chloro-3-isobutylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-isobutylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and an isobutyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isobutylpyridine can be achieved through several methods. One common approach involves the chlorination of 3-isobutylpyridine using N-chlorosulfonamide under photochemical conditions. This method leverages the radical chain mechanism to selectively chlorinate the non-resonant heterobenzylic C(sp3)–H bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-3-isobutylpyridine or 4-hydroxy-3-isobutylpyridine can be formed.
Oxidation Products: Oxidation can yield compounds like this compound N-oxide.
Reduction Products: Reduction can lead to the formation of this compound derivatives with altered functional groups.
Scientific Research Applications
4-Chloro-3-isobutylpyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-isobutylpyridine involves its interaction with specific molecular targets. The chlorine atom and the isobutyl group contribute to its binding affinity and reactivity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methylpyridine
- 4-Chloro-3-ethylpyridine
- 4-Chloro-3-propylpyridine
Uniqueness
4-Chloro-3-isobutylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isobutyl group at the 3-position enhances its steric and electronic characteristics, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
4-chloro-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)5-8-6-11-4-3-9(8)10/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
RKMUUMBEOKLCLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)

![7-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13675071.png)
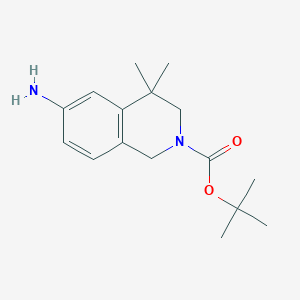

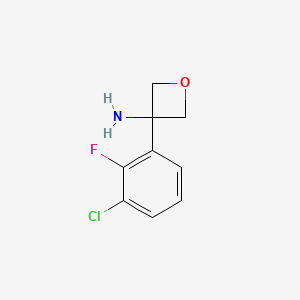
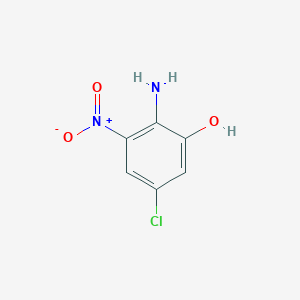
![(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride](/img/structure/B13675082.png)
